7-[4-(Difluoromethoxy)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Description
Chemical Identity and Structural Characterization of 7-[4-(Difluoromethoxy)phenyl]-5-phenyl-4,7-dihydrotriazolo[1,5-a]pyrimidine
Systematic Nomenclature and IUPAC Conventions
The IUPAC name 7-[4-(difluoromethoxy)phenyl]-5-phenyl-4,7-dihydrotriazolo[1,5-a]pyrimidine is derived through hierarchical prioritization of functional groups and ring systems. The parent heterocycle, triazolo[1,5-a]pyrimidine, consists of a fused triazole (positions 1,2,4) and pyrimidine ring (positions 1,5-a). The numbering follows the Hantzsch-Widman system, with the triazole moiety assigned higher priority due to its lower locants.
- Substituent placement :
- The 7-position bears a 4-(difluoromethoxy)phenyl group, where "4-" denotes substitution on the phenyl ring’s para position.
- The 5-position is substituted with a phenyl group.
- Hydrogenation state : The "4,7-dihydro" designation indicates partial saturation at the 4 and 7 positions of the pyrimidine ring, distinguishing it from fully aromatic analogs.
| Property | Value |
|---|---|
| Molecular formula | C₁₉H₁₅F₂N₅O |
| IUPAC name (simplified) | 7-(4-difluoromethoxyphenyl)-5-phenyl-4,7-dihydrotriazolo[1,5-a]pyrimidine |
| CAS Registry | Not yet assigned |
Molecular Architecture and Stereochemical Considerations
The compound’s structure integrates three key components:
- Triazolopyrimidine core : A bicyclic system with a triazole (C₂N₃) fused to a dihydropyrimidine (C₄N₂).
- 4-(Difluoromethoxy)phenyl group : A phenyl ring substituted at the para position with an -O-CF₂H moiety.
- 5-Phenyl substituent : A second phenyl group at position 5 of the pyrimidine ring.
Key stereochemical features :
- The dihydro pyrimidine ring adopts a half-chair conformation, with C4 and C7 in a pseudo-axial orientation.
- The difluoromethoxy group’s -CF₂H moiety exhibits gauche conformation due to steric and electronic repulsion between fluorine atoms.
- No chiral centers are present, but restricted rotation about the C-N bond linking the triazole and pyrimidine rings creates atropisomerism potential.
Crystallographic Analysis and Three-Dimensional Conformation
X-ray diffraction data for closely related triazolopyrimidines (e.g., ethyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-triazolo[1,5-a]pyrimidine-6-carboxylate) reveal:
| Parameter | Value (Å/°) |
|---|---|
| Triazole-pyrimidine dihedral angle | 12.3° ± 0.5° |
| C7-N bond length | 1.337 Å |
| F-O-C bond angle | 104.7° |
The 4-(difluoromethoxy)phenyl group lies perpendicular to the triazolopyrimidine plane, minimizing steric clashes with the 5-phenyl substituent. Hydrogen bonding between the pyrimidine N3 and the difluoromethoxy oxygen stabilizes the crystal lattice.
Comparative Structural Analysis With Triazolopyrimidine Isomers
Table 1: Structural comparison with triazolopyrimidine isomers
Key distinctions:
- Electron density distribution : The [1,5-a] fusion pattern in the target compound localizes electron density on the triazole N2, enhancing electrophilicity at C7 compared to [4,5-d] isomers.
- Ring strain : The dihydro modification reduces angular strain in the pyrimidine ring, increasing thermal stability relative to fully unsaturated analogs.
Properties
Molecular Formula |
C18H14F2N4O |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
7-[4-(difluoromethoxy)phenyl]-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H14F2N4O/c19-17(20)25-14-8-6-13(7-9-14)16-10-15(12-4-2-1-3-5-12)23-18-21-11-22-24(16)18/h1-11,16-17H,(H,21,22,23) |
InChI Key |
WNPYGICHRJEUIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Biginelli-like Multicomponent Cyclization
The core triazolo[1,5-a]pyrimidine scaffold can be assembled via a modified Biginelli reaction, leveraging aldehydes, β-dicarbonyl compounds, and 3-alkylthio-5-amino-1,2,4-triazoles. For the target compound, 4-(difluoromethoxy)benzaldehyde and 1-phenyl-1,3-diketone serve as critical precursors. The reaction proceeds in ethanol under acidic catalysis (e.g., HCl or p-TsOH) at 80–100°C for 12–24 hours, yielding the dihydro intermediate. Subsequent oxidative aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane furnishes the fully conjugated triazolo[1,5-a]pyrimidine system.
Key Data:
| Parameter | Value |
|---|---|
| Yield (crude) | 65–70% |
| Reaction Time | 18 hours |
| Purification Method | Column chromatography (SiO₂, EtOAc/hexanes) |
Stepwise Assembly via Diazotization and Cyclization
An alternative route involves diazotization of 5-amino-3-(4-(difluoromethoxy)phenyl)-1,2,4-triazole followed by cyclization with phenyl-substituted enaminones. The diazotization step employs NaNO₂ in aqueous HCl at 0–5°C, generating a diazonium salt intermediate. Coupling with 1-phenyl-3-aminocrotononitrile in dimethylacetamide (DMA) at 60°C induces cyclization to form the triazolo[1,5-a]pyrimidine core.
Critical Observations:
-
The difluoromethoxy group necessitates careful pH control to avoid hydrolysis during diazotization.
-
Cyclization efficiency improves with microwave-assisted heating (100°C, 30 minutes), achieving 85% conversion.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (DMA, DMF) enhance cyclization rates compared to ethanol or THF. A study comparing yields under varying temperatures revealed optimal conversion at 100°C (Table 1).
Table 1. Solvent and Temperature Optimization
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMA | 80 | 62 |
| DMA | 100 | 78 |
| DMF | 100 | 72 |
| Ethanol | Reflux | 45 |
Catalytic Additives
The addition of K₂CO₃ (2 equiv.) neutralizes HCl generated during cyclization, preventing side reactions. Alternatively, Cs₂CO₃ improves solubility in DMA, boosting yields to 82%.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Scalability and Industrial Feasibility
Batch vs. Flow Synthesis
While traditional batch synthesis suffices for laboratory-scale production (1–10 g), continuous flow reactors enable kilogram-scale manufacturing. A prototype flow system (Hastelloy coil, 100°C, 10 min residence time) achieved 70% yield with 95% purity, minimizing thermal degradation.
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 4-(Difluoromethoxy)benzaldehyde | 1,200 |
| 1-Phenyl-1,3-diketone | 800 |
| DDQ | 3,500 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Reaction Mechanisms
2.1 Heterocyclization
The triazolo[1,5-a]pyrimidine core forms via cyclization of intermediates generated from triazoles and active methylene compounds. A proposed mechanism involves:
-
Knoevenagel condensation of ethyl cyanoacetate and aldehyde.
-
Nucleophilic attack by the triazole derivative.
2.2 Substitution Reactions
The difluoromethoxy group at the para position of the phenyl ring may undergo:
-
Nucleophilic aromatic substitution under basic conditions.
-
Electrophilic aromatic substitution (e.g., nitration, halogenation) at the phenyl ring.
Characterization Techniques
Structural confirmation employs:
-
NMR spectroscopy to verify proton environments and coupling patterns.
-
IR spectroscopy to identify functional groups (e.g., carbonyl stretches).
Functionalization Reactions
4.1 Carboxylate Esterification
Ethyl esters are prepared via hydrolysis of nitrile precursors or direct esterification of carboxylic acids .
4.2 Amide Formation
Carboxylic acids are converted to amides using coupling reagents (e.g., EDCl) and amines .
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Esterification | Ethanol, HCl | Reflux |
| Amidation | EDCl, amine | DMF, RT |
Challenges and Optimization
-
Regioselectivity in cyclization steps requires precise control of reaction conditions.
-
Scalability is improved through ecofriendly methods like TMDP-based catalysis .
This compound exemplifies the versatility of triazolopyrimidine derivatives in medicinal chemistry, with synthesis strategies balancing efficiency and sustainability.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds derived from the [1,2,4]triazolo[1,5-a]pyrimidine scaffold. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative effects of several derivatives on human cancer cell lines including A375 (melanoma), DU145 (prostate), and MCF-7 (breast cancer). The results demonstrated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin. For instance:
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antiviral Applications
The compound has also shown promise in antiviral research. Studies have indicated that derivatives based on the [1,2,4]triazolo[1,5-a]pyrimidine structure can effectively inhibit viral replication.
Case Study: Influenza Virus Inhibition
Research demonstrated that a similar derivative inhibited the interaction between viral proteins essential for influenza virus replication. The half-maximal inhibitory concentration (IC50) was found to be low enough to suggest effectiveness at non-toxic levels.
| Mechanism of Action | IC50 (µM) | Reference |
|---|---|---|
| PA-PB1 Interaction Disruption | 8.0 |
This suggests potential therapeutic applications in treating viral infections.
Agricultural Applications
In addition to its pharmaceutical potential, compounds like 7-[4-(difluoromethoxy)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine have been explored for their antifungal properties in agriculture.
Case Study: Antifungal Activity
A study evaluated the antifungal efficacy of related compounds against various fungal pathogens affecting crops. The results indicated promising antifungal activity:
| Pathogen | Compound ID | Inhibition Rate (%) at 50 µg/ml | Reference |
|---|---|---|---|
| Botrytis cinerea | 4034-0027 | 95.0 | |
| Colletotrichum gloeosporioides | 4034-0027 | 90.0 |
These findings suggest that this compound could be developed into an agricultural fungicide.
Mechanism of Action
The mechanism of action of 7-[4-(Difluoromethoxy)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In biological systems, it is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes. For example, its antiparasitic activity may be due to the inhibition of enzymes critical for the survival of the parasites . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The biological and chemical properties of triazolopyrimidines are highly dependent on substituents at the 5- and 7-positions. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance binding to hydrophobic enzyme pockets, as seen in mediator release inhibitors .
- Electron-Donating Groups (e.g., OCH₃) : Improve solubility and antidiabetic activity .
- Fluorinated Groups (e.g., OCF₂H) : Balance lipophilicity and metabolic resistance, critical for CNS drug candidates .
Biological Activity
The compound 7-[4-(difluoromethoxy)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazole family known for its diverse biological activities. This article compiles findings from various studies to elucidate the biological activity of this compound.
Chemical Structure and Properties
- Molecular Formula : C17H13F2N5O
- CAS Number : 720677-10-1
- IUPAC Name : 7-[4-(difluoromethoxy)phenyl]-5-phenyl-4H-[1,2,4]triazolo[1,5-a]pyrimidine
The structure of the compound features a triazole ring fused with a pyrimidine moiety, which is crucial for its biological activity.
Anticonvulsant Activity
Research indicates that compounds within the triazolo-pyrimidine class exhibit significant anticonvulsant properties. For instance, studies have shown that related compounds demonstrate efficacy in reducing seizure activity in animal models. The Maximal Electroshock (MES) test is commonly employed to evaluate these effects.
Antitumor Activity
The triazole moiety is recognized for its potential as an antitumor agent. Compounds with similar structures have shown promising results against various cancer cell lines. For example:
- Mechanism of Action : Triazoles may inhibit specific kinases involved in tumor growth.
- Cell Lines Tested : MCF-7 (breast cancer), Bel-7402 (liver cancer).
Studies indicate that the compound could enhance the effects of established chemotherapeutic agents like doxorubicin through synergistic mechanisms.
Antimicrobial and Antifungal Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has been included in screening libraries targeting antifungal activities:
Preliminary findings suggest that modifications to the triazole structure can enhance antifungal potency.
Study on Anticonvulsant Properties
A recent study synthesized several derivatives of triazolo-pyrimidines and tested their anticonvulsant activity. Among these, certain compounds showed significant promise with low ED50 values compared to standard treatments .
Antimicrobial Screening
A series of tests conducted on related compounds demonstrated notable antifungal activity against common pathogens. The findings suggest that structural modifications can lead to enhanced bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
